molecular formula C19H19N3O5 B11395336 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

Cat. No.: B11395336
M. Wt: 369.4 g/mol
InChI Key: UZIYBPNBGUBLBI-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,5-oxadiazole ring and dimethoxyphenyl and ethoxybenzamide groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylhydrazine with ethyl 2-bromo-2-ethoxyacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions to yield the target compound .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with various molecular targets. The compound can act as a reactive oxygen species (ROS) scavenger, neutralizing free radicals and reducing oxidative stress. It can also chelate metal ions, preventing them from catalyzing the production of ROS. These actions contribute to its potential therapeutic effects in diseases characterized by oxidative damage.

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

InChI

InChI=1S/C19H19N3O5/c1-4-26-14-8-6-5-7-13(14)19(23)20-18-17(21-27-22-18)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

UZIYBPNBGUBLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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